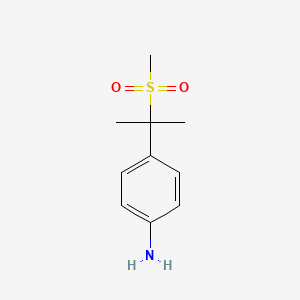

4-(2-(Methylsulfonyl)propan-2-yl)aniline

Beschreibung

Eigenschaften

IUPAC Name |

4-(2-methylsulfonylpropan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-10(2,14(3,12)13)8-4-6-9(11)7-5-8/h4-7H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTJVQWJNYIIFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)N)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635702-63-5 | |

| Record name | 4-(2-(methylsulfonyl)propan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of Substituted Anilines in Chemical Synthesis

Substituted anilines are a cornerstone of organic synthesis, serving as versatile precursors and intermediates in the creation of a vast array of more complex molecules. Their importance stems from the reactivity of the aromatic ring and the nucleophilic nature of the amino group, which allow for a wide range of chemical transformations. These compounds are fundamental building blocks in the production of pharmaceuticals, agrochemicals, dyes, and polymers.

The functionalization of the aniline (B41778) ring allows for the fine-tuning of the molecule's electronic and steric properties, which in turn dictates its reactivity and suitability for various applications. The position and nature of the substituents on the aromatic ring are crucial in directing further chemical reactions. For instance, the amino group is an ortho-, para-director, influencing the regioselectivity of electrophilic aromatic substitution reactions. The development of novel methods for the synthesis of substituted anilines, including meta-substituted anilines which are traditionally less accessible, remains an active area of research.

Significance of Methylsulfonyl Moieties in Molecular Design

The methylsulfonyl group (-SO₂CH₃) is a highly valued functional group in molecular design, particularly in the field of medicinal chemistry. frontiersin.org Its inclusion in a molecular structure can profoundly influence the compound's physicochemical properties. The sulfonyl group is a strong electron-withdrawing group, which can impact the acidity or basicity of nearby functional groups. capes.gov.br

One of the key advantages of incorporating a methylsulfonyl moiety is its ability to enhance a molecule's polarity and, in some cases, its aqueous solubility. This is a critical consideration in drug design, as improved solubility can lead to better bioavailability. Furthermore, the sulfonyl group is a potent hydrogen bond acceptor, enabling it to form strong interactions with biological targets such as proteins and enzymes. This can contribute to the molecule's binding affinity and biological activity. The stability of the sulfonyl group to metabolic degradation also makes it an attractive feature for developing therapeutic agents.

Overview of Research Trajectories for Similar Chemical Architectures

Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.indeanfrancispress.com For the target molecule (TM) 4-(2-(methylsulfonyl)propan-2-yl)aniline, several logical disconnections can be proposed.

A primary strategy involves a Functional Group Interconversion (FGI) , a common tactic in retrosynthesis. ias.ac.in The amine group (-NH₂) is a versatile functional group that can be readily formed from the reduction of a nitro group (-NO₂). This FGI approach is advantageous because the synthesis of nitro-aromatic compounds is often more straightforward than direct amination. This leads to the precursor 1 , 1-(2-(methylsulfonyl)propan-2-yl)-4-nitrobenzene.

A second key disconnection targets the C(aryl)-S bond. This suggests a forward reaction involving the direct sulfonylation of an aniline derivative. This pathway aligns with modern C-H functionalization strategies, which aim to form C-S bonds directly and efficiently. mdpi.com This disconnection points towards precursors like 4-(propan-2-yl)aniline and a suitable sulfonylating agent.

A third possible disconnection is at the C(aryl)-C(alkyl) bond, which would suggest a Friedel-Crafts type reaction to introduce the 2-(methylsulfonyl)propan-2-yl group onto the aniline ring. However, the presence of the activating amino group can complicate traditional Friedel-Crafts reactions, often requiring a protecting group strategy.

Based on these analyses, two primary synthetic strategies emerge: a multi-step pathway involving the reduction of a nitro-aromatic precursor, and a more direct approach via C-H sulfonylation of an aniline derivative.

Precursor Chemistry and Starting Material Considerations

The choice of starting materials is dictated by the chosen retrosynthetic pathway. For the multi-step approach, the synthesis of the key intermediate, 1-(2-(methylsulfonyl)propan-2-yl)-4-nitrobenzene, is critical. This precursor would likely be assembled from simpler nitro-aromatic compounds.

For direct sulfonylation strategies, the selection of the aniline precursor is paramount. Bulky aniline derivatives can be synthesized via methods like Friedel-Crafts alkylation of a simpler aniline, such as the dialkylation of p-toluidine (B81030) with diphenylmethanol. beilstein-journals.org The reactivity of the aniline is crucial; the amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. byjus.com However, this high reactivity can also lead to undesired side reactions, such as over-reaction or oxidation, especially under harsh conditions. chemistrysteps.com To mitigate these issues, the amino group can be converted into an amide (e.g., via acetylation). The resulting acetamido group is still an ortho, para-director but is less activating and offers steric hindrance that can favor para-substitution. chemistrysteps.com

Direct Sulfonylation Approaches to the Aniline Moiety

Direct sulfonylation involves the introduction of a sulfonyl group onto the aniline ring in a single step. This can be achieved through classical electrophilic substitution or modern, milder, light-mediated methods.

Classical electrophilic aromatic substitution is a fundamental method for forming aryl sulfones. rsc.org In the case of aniline, direct reaction with concentrated sulfuric acid typically results in the formation of anilinium hydrogen sulfate. byjus.com Upon heating to high temperatures (around 190 °C), this intermediate rearranges to produce p-aminobenzenesulfonic acid, also known as sulfanilic acid. byjus.comchemistrysteps.com

However, these traditional methods have significant drawbacks. They often require harsh conditions, such as the use of strong Brønsted or Lewis acids and high temperatures, which can limit functional group compatibility and lead to low yields. rsc.org The highly activating nature of the aniline substrate can also cause issues. Furthermore, in acidic media, the aniline is protonated to form the anilinium ion, which is a meta-directing deactivator, complicating the regiochemical outcome. byjus.com

To overcome the limitations of classical methods, modern synthetic chemistry has turned to milder, more versatile protocols. Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the direct C-H sulfonylation of anilines. rsc.orgnih.gov These reactions offer a straightforward and simple pathway to synthesize sulfonylated anilines under mild conditions. rsc.orgacs.org

A common approach involves the reaction of aniline derivatives with bench-stable sulfinate salts in the presence of a photocatalyst, typically an iridium complex like [Ir(dF(CF3)ppy)2(dtbpy)]PF6. rsc.org The reaction mechanism generally proceeds through the following steps:

The photocatalyst absorbs visible light and enters an excited state.

The excited catalyst oxidizes the aniline to a radical cation. rsc.orgnih.gov

Simultaneously, the sulfinate salt is oxidized (often by an external oxidant like potassium persulfate, K₂S₂O₈) to generate a sulfonyl radical. rsc.orgnih.gov

The sulfonyl radical reacts with the aniline radical cation, followed by proton loss, to yield the final aryl sulfone product. rsc.orgnih.gov

These reactions typically show a preference for sulfonylation at the ortho and para positions relative to the amino group. nih.gov A variety of substituted anilines, including those with alkyl and aryl groups on the nitrogen, can be used, although competing dealkylation can sometimes occur. nih.gov

| Catalyst/Reagent System | Aniline Substrate | Oxidant | Solvent | Outcome | Reference |

| [Ir(dF(CF3)ppy)2(dtbpy)]PF6 / Sulfinate Salt | N,N-Dimethyl-p-toluidine | K₂S₂O₈ | Acetonitrile (B52724)/Water | High yield of sulfone product | rsc.org |

| Eosin Y / Sulfonyl Fluoride | N,N,4-trimethylaniline | - | MeCN | Moderate to good efficiency | nih.gov |

| Methylene Blue / Sulfonyl Fluoride | N,N,4-trimethylaniline | - | MeCN | No or trace product observed | nih.gov |

Another innovative visible-light-mediated strategy employs sulfonyl fluorides or sulfonamides as the sulfonylation reagent. acs.orgnih.govfrontiersin.orgnih.gov These reagents are stable and allow for the synthesis of a diverse range of sulfonylated anilines. nih.govfrontiersin.org The mechanism is also believed to proceed via a radical process, highlighting the versatility of photoredox catalysis in C-S bond formation. acs.orgnih.gov

Multi-Step Synthesis through Functional Group Interconversions

An alternative to direct sulfonylation is a multi-step approach where the key functional groups are introduced sequentially. A robust strategy, as identified in the retrosynthetic analysis, involves the late-stage introduction of the amine group.

The most common method for synthesizing arylamines is through the reduction of a corresponding nitro-aromatic compound. libretexts.org This approach is highly reliable and widely used. The synthesis would first focus on constructing the 1-(2-(methylsulfonyl)propan-2-yl)-4-nitrobenzene intermediate, which is then reduced in the final step to yield the target aniline.

Several methods are available for the reduction of the nitro group, each with its own advantages regarding chemoselectivity and reaction conditions. libretexts.org

| Reducing Agent | Conditions | Advantages | Disadvantages | Reference |

| Catalytic Hydrogenation (H₂/Pd-C, Pt) | H₂ gas, Platinum or Palladium catalyst, often in Ethanol | High efficiency, clean reaction | May reduce other functional groups (e.g., C=C, C=O) | libretexts.org |

| Metal/Acid (Fe, Sn, Zn in HCl) | Metal powder in acidic aqueous solution | Good for lab scale, cost-effective | Produces metal waste | libretexts.org |

| Tin(II) Chloride (SnCl₂) | Acidic solution | Particularly mild, good chemoselectivity for other reducible groups | Stoichiometric amounts of tin salts required | libretexts.org |

Another powerful amination technique is reductive amination . This process involves the reaction of an aldehyde or ketone with ammonia, a primary amine, or a secondary amine in the presence of a reducing agent to form a primary, secondary, or tertiary amine, respectively. libretexts.orgorganic-chemistry.org The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ. libretexts.org Common laboratory reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.org While not the most direct route to the title compound from simple precursors, reductive amination is a cornerstone of amine synthesis and could be employed to modify precursors or build more complex analogues. researchgate.net

An in-depth examination of the synthetic strategies for creating 4-(2-(Methylsulfonyl)propan-2-yl)aniline reveals a variety of sophisticated chemical methodologies. The construction of this molecule, which features a quaternary carbon center, a sulfone group, and a substituted aniline ring, requires careful consideration of reaction pathways, regioselectivity, and efficiency. This article explores key synthetic approaches, including the formation of the core functional groups and the assembly of the final structure, with a focus on modern, catalytic, and sustainable methods.

Computational and Theoretical Chemistry Studies of 4 2 Methylsulfonyl Propan 2 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide insights into geometry, energy, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost. For a molecule like 4-(2-(Methylsulfonyl)propan-2-yl)aniline, DFT would be instrumental in optimizing the molecular geometry to find its most stable three-dimensional structure. Furthermore, DFT calculations would yield crucial information about the electronic properties, such as the distribution of electron density, which dictates the molecule's reactivity. Spectroscopic properties, including infrared and NMR spectra, can also be predicted and compared with experimental data if available.

Ab Initio Methods for Electronic Structure

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and accuracy compared to DFT, albeit at a greater computational expense. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would provide a more precise description of the electronic structure of 4-(2-(Methylsulfonyl)propan-2-yl)aniline. These calculations would be particularly valuable for benchmarking the results obtained from DFT and for investigating phenomena where electron correlation is significant.

Basis Set and Functional Selection for Accuracy

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, in the case of DFT, the exchange-correlation functional. For a molecule containing sulfur, nitrogen, and oxygen, basis sets such as Pople's 6-311+G(d,p) or Dunning's correlation-consistent basis sets (cc-pVTZ) would be appropriate to accurately describe the electronic distribution, including polarization and diffuse functions. The selection of a suitable DFT functional, for instance, B3LYP for hybrid calculations or M06-2X for main-group thermochemistry and kinetics, would be critical for obtaining reliable predictions of the molecule's properties. A comparative study of different functionals and basis sets would be necessary to establish the most reliable computational protocol for this system.

Electronic Structure Analysis and Molecular Orbitals

A detailed analysis of the electronic structure of 4-(2-(Methylsulfonyl)propan-2-yl)aniline would involve the examination of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are key indicators of a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's electronic excitation properties and its propensity to participate in chemical reactions. Visualizing these orbitals would reveal the regions of the molecule that are most likely to act as electron donors (HOMO) or acceptors (LUMO).

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds in 4-(2-(Methylsulfonyl)propan-2-yl)aniline, such as the bond between the phenyl ring and the propan-2-yl group, suggests the possibility of multiple conformations. A systematic conformational analysis would be required to identify the various stable conformers and the transition states connecting them. By scanning the potential energy surface through rotation of these bonds, a comprehensive energy landscape could be constructed. This would allow for the determination of the global minimum energy conformation and the relative energies of other low-lying conformers, which is essential for understanding the molecule's flexibility and its interactions in a biological or material context.

Reactivity Prediction and Reaction Path Exploration

Computational methods can predict the reactivity of 4-(2-(Methylsulfonyl)propan-2-yl)aniline by calculating various reactivity descriptors. These include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack. Fukui functions and dual descriptors could further refine these predictions by indicating the local reactivity of different atomic sites. Should a specific reaction involving this molecule be of interest, computational chemistry could be used to explore the reaction mechanism, identify the transition state structures, and calculate the activation energies, providing a detailed understanding of the reaction pathway.

Molecular Dynamics Simulations for Dynamic Behavior

The process begins with the development of a force field, a set of parameters that defines the potential energy of the system. For 4-(2-(methylsulfonyl)propan-2-yl)aniline, this would involve assigning parameters for bond lengths, angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic forces) for each atom in the molecule. Polarizable force fields could be employed to more accurately model the electron-withdrawing nature of the sulfonyl group and its influence on the molecule's charge distribution. acs.orgnih.gov

Once a force field is established, a simulation box is created, typically solvating a single or multiple molecules of 4-(2-(methylsulfonyl)propan-2-yl)aniline with a solvent like water. The simulation then solves Newton's equations of motion for every atom, tracking their trajectories over a set period, often from nanoseconds to microseconds.

Analysis of these trajectories would reveal several key dynamic properties:

Conformational Analysis: The simulation would map the rotational freedom around the C-S bond and the C-C bond connecting the propan-2-yl group to the phenyl ring. This could identify the most stable conformations and the energy barriers between them.

Solvent Interactions: MD simulations can precisely model how solvent molecules arrange around the solute. For this compound, it would detail the hydrogen bonding between the amine (-NH2) group and water molecules, as well as the hydration structure around the polar sulfonyl (-SO2) group. nih.gov

Intramolecular Dynamics: The simulation would show the vibrational and rotational motions of the methyl groups on the sulfonyl and propan-2-yl moieties. Key metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would quantify the stability of the molecule's backbone and the flexibility of its constituent parts.

| Simulation Parameter | Typical Value/Method | Purpose for 4-(2-(methylsulfonyl)propan-2-yl)aniline |

| Force Field | AMBER, CHARMM, OPLS-AA | To define the potential energy and forces governing atomic interactions. |

| Solvent Model | TIP3P, SPC/E (Explicit Water) | To simulate the aqueous environment and study hydration effects. |

| Ensemble | NPT (Isothermal-Isobaric) | To maintain constant pressure and temperature, mimicking laboratory conditions. |

| Simulation Time | 100-500 ns | To allow for sufficient sampling of conformational space and dynamic events. |

| Analysis Metrics | RMSD, RMSF, Radial Distribution Function | To assess structural stability, atomic flexibility, and solvent organization. |

Quantitative Structure–Activity Relationship (QSAR) Descriptors (Focus on structural and electronic parameters)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a molecule with its biological activity or a specific chemical property. To build a QSAR model that includes 4-(2-(methylsulfonyl)propan-2-yl)aniline, a set of numerical descriptors representing its structural and electronic features would be calculated. These descriptors are essential for predicting the compound's behavior without the need for empirical testing.

Structural Descriptors: These parameters quantify the molecule's size, shape, and topology.

Molecular Weight (MW): A fundamental descriptor related to the size of the molecule.

Molar Refractivity (MR): Relates to the volume of the molecule and its polarizability.

Topological Surface Area (TPSA): Calculated from the contribution of polar atoms (in this case, the nitrogen and two oxygen atoms), it is a strong indicator of a molecule's ability to permeate biological membranes.

LogP (Octanol-Water Partition Coefficient): This descriptor measures the lipophilicity of the molecule. The presence of the nonpolar propan-2-yl and phenyl groups would increase LogP, while the polar amine and sulfonyl groups would decrease it. nih.gov

Electronic Descriptors: These parameters describe the electronic properties of the molecule, which are crucial for understanding its reactivity and intermolecular interactions. nih.gov

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The electron-rich aniline (B41778) ring would significantly influence the HOMO energy.

Atomic Charges: Calculating the partial charge on each atom (e.g., using Mulliken or Natural Bond Orbital analysis) can identify sites prone to electrostatic interactions. The oxygen atoms of the sulfonyl group would carry significant negative charges, while the sulfur atom would be positive.

Hammett Substituent Constants (σ): While not calculated computationally in the same way, the effect of the -C(CH₃)₂(SO₂CH₃) group at the para-position of the aniline ring could be quantified to predict its influence on the reactivity of the amine group. nih.gov

| Descriptor Type | Descriptor Name | Predicted Influence on 4-(2-(methylsulfonyl)propan-2-yl)aniline |

| Structural | Molecular Weight | ~213.3 g/mol |

| Structural | LogP | Moderately lipophilic due to a balance of polar and nonpolar groups. |

| Structural | Topological Polar Surface Area (TPSA) | Significant value due to -NH2 and -SO2 groups, affecting solubility and permeability. |

| Electronic | HOMO Energy | High, influenced by the electron-donating aniline moiety. |

| Electronic | LUMO Energy | Lowered by the electron-withdrawing sulfonyl group. |

| Electronic | Dipole Moment | Substantial, due to the strong vector sum of bond dipoles from the sulfonyl and amine groups. |

These descriptors, once calculated for a series of related compounds, can be used in multiple linear regression or machine learning algorithms to build a predictive QSAR model. nih.govresearchgate.net

Solvation Models and Continuum Approaches in Calculations

Understanding a molecule's behavior in solution is critical, as most chemical and biological processes occur in a liquid phase. Solvation models are computational methods used to account for the effects of a solvent on a solute. wikipedia.org These models can be broadly categorized into explicit and implicit (continuum) approaches.

Explicit Solvation Models , as used in the MD simulations described earlier, treat individual solvent molecules. While highly accurate, they are computationally expensive.

Implicit or Continuum Solvation Models offer a more computationally efficient alternative by representing the solvent as a continuous medium with a defined dielectric constant (ε). acs.org This approach is particularly useful for quantum mechanical calculations of solvated molecules. For 4-(2-(methylsulfonyl)propan-2-yl)aniline, several continuum models could be applied:

Polarizable Continuum Model (PCM): This is a widely used method where the solute is placed in a cavity shaped to the molecule's surface. The solute's electric field polarizes the surrounding dielectric continuum, which in turn creates a reaction field that interacts with the solute. This allows for the calculation of properties like solvation free energy. nih.govumn.edu

Solvation Model based on Density (SMD): The SMD model is a universal solvation model that calculates solvation free energy based on the solute's electron density. It is parameterized for a wide range of solvents and is known for its accuracy. acs.orgresearchgate.net

COSMO (Conductor-like Screening Model): In this model, the solute is initially treated as being in a perfect conductor (ε = ∞), which simplifies the electrostatic calculations. The results are then scaled to represent a real solvent with a finite dielectric constant.

Using these models, one could calculate key thermodynamic properties for 4-(2-(methylsulfonyl)propan-2-yl)aniline in various solvents (e.g., water, ethanol, DMSO). For instance, the solvation free energy (ΔGsolv) can be calculated to predict the molecule's solubility. Furthermore, these models are essential for accurately predicting reaction pathways, transition states, and pKa values in solution, as the solvent can significantly stabilize or destabilize charges that develop during a chemical process. umn.eduresearchgate.net

| Solvation Model | Key Feature | Application to 4-(2-(methylsulfonyl)propan-2-yl)aniline |

| PCM | Cavity-based reaction field | Calculating solvation free energy in polar solvents like water to estimate solubility. |

| SMD | Based on solute electron density | Predicting partitioning between immiscible solvents (e.g., octanol/water) to estimate LogP. |

| COSMO | Conductor-like screening approach | Simulating the effect of solvent polarity on the molecule's electronic structure and UV-Vis spectra. |

Advanced Spectroscopic and Structural Elucidation Techniques for 4 2 Methylsulfonyl Propan 2 Yl Aniline

X-ray Diffraction Analysis

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

To determine the definitive solid-state structure of 4-(2-(Methylsulfonyl)propan-2-yl)aniline, a high-quality single crystal would be required. nih.gov Single-crystal X-ray diffraction (SCXRD) analysis involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. researchgate.net This analysis would yield precise atomic coordinates, from which all geometric parameters of the molecule can be calculated.

Hypothetical Data from SCXRD Analysis: If a study were performed, the resulting data would be presented in a table similar to the one below. This data would define the crystal system, space group, and the exact dimensions of the unit cell, along with bond lengths and angles of the molecule.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.5 |

| b (Å) | 12.3 |

| c (Å) | 15.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2041.6 |

| Z (molecules per unit cell) | 4 |

Note: The data in this table is hypothetical and serves only as an example of what would be obtained from an actual SCXRD experiment.

The data from SCXRD would also reveal how molecules of 4-(2-(Methylsulfonyl)propan-2-yl)aniline pack together in the crystal lattice. The analysis would focus on identifying non-covalent interactions that stabilize the crystal structure, such as hydrogen bonds, van der Waals forces, and potential C-H···π interactions. core.ac.uknih.gov The amine (-NH₂) group is a strong hydrogen bond donor, while the sulfonyl (-SO₂) group's oxygen atoms are strong hydrogen bond acceptors. It would be expected that N-H···O hydrogen bonds play a dominant role in the crystal packing, potentially forming chains or sheets of molecules.

Co-crystallization involves crystallizing a target molecule (the Active Pharmaceutical Ingredient, or API) with a second, different molecule (a co-former) in a specific stoichiometric ratio. jonesday.com This technique is often used to modify the physicochemical properties of a solid, such as solubility or stability. ijper.org

For 4-(2-(Methylsulfonyl)propan-2-yl)aniline, potential co-formers could be selected based on their ability to form robust hydrogen bonds with the aniline's amine or sulfonyl groups. Carboxylic acids, for example, could form strong hydrogen bonds with the amine group, leading to new supramolecular assemblies with altered properties. mdpi.com A successful co-crystallization experiment would result in a new crystalline solid whose structure would be confirmed by X-ray diffraction. google.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule.

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in a molecule's NMR spectrum, especially for complex structures. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For 4-(2-(Methylsulfonyl)propan-2-yl)aniline, COSY would show correlations between the protons on the aromatic ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). sdsu.edu This would definitively link each aromatic proton signal to its corresponding carbon signal and assign the methyl protons to their respective carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is particularly useful for determining the preferred conformation of flexible parts of the molecule.

Hypothetical 2D NMR Correlations:

| Experiment | Correlating Protons | Correlating Atoms (Proton → Carbon) |

| COSY | Aromatic H ↔ Aromatic H' | |

| HSQC | Aromatic H → Aromatic C (1 bond) | |

| Methyl H → Methyl C (1 bond) | ||

| HMBC | Methyl H → Quaternary C (2 bonds) | |

| Aromatic H → Quaternary C (3 bonds) |

Note: This table is a generalized representation of expected correlations.

Solid-state NMR (ssNMR) is a crucial technique for characterizing solid materials that are not single crystals, such as amorphous powders or polycrystalline samples. st-andrews.ac.uk Unlike solution NMR, which averages out anisotropic interactions, ssNMR can detect these orientation-dependent interactions, providing valuable structural information about the solid form. mit.edu

For 4-(2-(Methylsulfonyl)propan-2-yl)aniline, ssNMR could be used to:

Distinguish between different polymorphic forms (different crystal packing arrangements of the same molecule).

Characterize amorphous (non-crystalline) material, which lacks long-range order.

Study the local environment and dynamics of the molecule within the solid matrix. nih.gov

The technique is non-destructive and can provide quantitative information about the composition of a mixed-phase sample. researchgate.net

Vibrational Spectroscopy (Fourier Transform Infrared, Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive method for probing the molecular structure of 4-(2-(Methylsulfonyl)propan-2-yl)aniline. These techniques provide detailed information about the vibrational modes of the molecule's functional groups, offering insights into its structural arrangement, bonding, and potential conformational states. By analyzing the frequencies, intensities, and shapes of the vibrational bands, a comprehensive structural characterization can be achieved.

Assignment of Characteristic Vibrational Modes

The vibrational spectrum of 4-(2-(Methylsulfonyl)propan-2-yl)aniline is complex, with contributions from the aniline (B41778) ring, the sulfonyl group, and the aliphatic propane (B168953) bridge. The assignment of these vibrational modes can be made by comparing the spectrum with those of related molecules, such as aniline and its derivatives, as well as compounds containing sulfonyl groups. materialsciencejournal.orgglobalresearchonline.net Theoretical calculations using methods like Density Functional Theory (DFT) can further aid in the precise assignment of observed spectral bands. researchgate.netnih.gov

The primary characteristic vibrations are associated with the N-H bonds of the amino group, the S=O bonds of the sulfonyl group, the aromatic ring, and the alkyl groups. The aniline moiety typically displays two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations in the 3300-3500 cm⁻¹ region. materialsciencejournal.orgresearchgate.net The sulfonyl group is characterized by strong absorption bands for its asymmetric and symmetric S=O stretching modes, which are expected to appear in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring produce a series of bands in the 1600-1450 cm⁻¹ region. researchgate.net

Below is a table summarizing the expected characteristic vibrational modes for 4-(2-(Methylsulfonyl)propan-2-yl)aniline based on data from analogous structures.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Asymmetric N-H Stretching | Aniline -NH₂ | 3450 - 3500 | Medium |

| Symmetric N-H Stretching | Aniline -NH₂ | 3350 - 3420 | Medium |

| Aromatic C-H Stretching | Benzene Ring | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretching | -C(CH₃)₂ and -SO₂CH₃ | 2850 - 2990 | Medium to Strong |

| N-H Scissoring | Aniline -NH₂ | 1600 - 1650 | Strong |

| Aromatic C=C Stretching | Benzene Ring | 1450 - 1600 | Medium to Strong |

| Asymmetric S=O Stretching | Sulfonyl (-SO₂-) | 1300 - 1350 | Strong |

| Symmetric S=O Stretching | Sulfonyl (-SO₂-) | 1120 - 1160 | Strong |

| C-N Stretching | Aryl-NH₂ | 1250 - 1340 | Medium to Strong |

| C-S Stretching | Alkyl-SO₂ | 650 - 800 | Medium |

Data compiled from analogous compound studies. materialsciencejournal.orgglobalresearchonline.netresearchgate.netresearchgate.net

Conformational Analysis and Tautomerism Studies

Vibrational spectroscopy is a valuable tool for investigating the conformational landscape of flexible molecules like 4-(2-(Methylsulfonyl)propan-2-yl)aniline. The molecule possesses rotational freedom around the C(aryl)-C(alkyl) and C(alkyl)-S bonds, potentially leading to the existence of multiple stable conformers (rotational isomers). These different conformers can give rise to distinct vibrational frequencies, and their relative populations can sometimes be assessed by analyzing the temperature dependence of the FT-IR or Raman spectra.

Studies on related sulfonamides using rotational spectroscopy and quantum chemical calculations have shown that the conformational preferences are dictated by a balance of steric repulsion and intramolecular interactions. nih.govnih.gov For instance, the orientation of the amino group relative to the plane of the benzene ring can influence the electronic structure and stability. nih.govnih.gov The stability of each rotamer is strongly dependent on factors such as the hybridization of the nitrogen atom in the amino group. researchgate.net While tautomerism is not expected to be a significant feature for this molecule due to the absence of appropriate functional groups for proton transfer, vibrational spectroscopy could definitively confirm the absence of tautomeric equilibria under various conditions.

High-Resolution Mass Spectrometry for Mechanistic Intermediates and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous identification and structural confirmation of 4-(2-(Methylsulfonyl)propan-2-yl)aniline. longdom.org Unlike low-resolution mass spectrometry, HRMS provides mass-to-charge ratio (m/z) measurements with extremely high accuracy, often to within a few parts per million (ppm). longdom.org This level of precision allows for the determination of the exact elemental composition of the parent molecule and its fragments, which is crucial for distinguishing it from potential isomers or impurities with the same nominal mass.

In the context of synthesis, HRMS is used to confirm the identity of the final product by matching the experimentally measured accurate mass with the theoretically calculated mass for the chemical formula C₁₀H₁₅NO₂S. Furthermore, HRMS is a powerful tool for studying reaction mechanisms by enabling the detection and identification of transient intermediates, byproducts, and degradation products. By analyzing the reaction mixture at different time points, it is possible to obtain the elemental compositions of minor components, providing critical insights into the synthetic pathway. nih.gov

Predicted HRMS data for various adducts of 4-(2-(Methylsulfonyl)propan-2-yl)aniline are listed in the table below. The detection of these ions with high mass accuracy in an experimental setting would provide strong evidence for the presence and structure of the compound.

| Adduct Ion | Chemical Formula | Calculated m/z |

| [M+H]⁺ | [C₁₀H₁₆NO₂S]⁺ | 214.08963 |

| [M+Na]⁺ | [C₁₀H₁₅NNaO₂S]⁺ | 236.07157 |

| [M+NH₄]⁺ | [C₁₀H₁₉N₂O₂S]⁺ | 231.11617 |

| [M-H]⁻ | [C₁₀H₁₄NO₂S]⁻ | 212.07507 |

| [M+HCOO]⁻ | [C₁₁H₁₆NO₄S]⁻ | 258.08055 |

Data sourced from PubChem. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The UV-Vis spectrum of 4-(2-(Methylsulfonyl)propan-2-yl)aniline is primarily determined by the electronic transitions associated with the aniline chromophore. The benzene ring conjugated with the amino group's lone pair of electrons gives rise to characteristic absorption bands.

The spectrum is expected to show intense absorption bands corresponding to π → π* transitions within the aromatic system. researchgate.net These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org Additionally, a lower energy n → π* transition, involving the promotion of a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital of the benzene ring, may also be observed, typically as a lower intensity shoulder or a distinct band. researchgate.net

The position (λₘₐₓ) and intensity of these absorption bands are sensitive to the molecular environment and substitution on the aromatic ring. sciencepublishinggroup.com The presence of the electron-donating amino group and the electron-withdrawing sulfonyl group can influence the energy of the molecular orbitals, leading to shifts in the absorption maxima compared to unsubstituted benzene. Such shifts are described as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths). ajrsp.com The polarity of the solvent can also significantly affect the position of the absorption bands due to differential stabilization of the ground and excited states. sciencepublishinggroup.com

| Type of Transition | Chromophore Involved | Expected Wavelength Range (nm) |

| π → π | Aromatic Ring (Benzene) | 200 - 250 |

| π → π | Aniline System (N-Aryl Conjugation) | 250 - 300 |

| n → π* | Aniline N lone pair → Aromatic Ring | > 300 |

Expected transitions based on the aniline chromophore. libretexts.orgresearchgate.net

Reactivity Profile and Derivatization Chemistry of 4 2 Methylsulfonyl Propan 2 Yl Aniline

Reactions at the Aniline (B41778) Moiety

The aniline moiety consists of a primary amino group (-NH₂) attached to a benzene (B151609) ring. This group strongly influences the molecule's reactivity, making the nitrogen atom nucleophilic and activating the aromatic ring toward electrophilic substitution.

Electrophilic Aromatic Substitution Reactions

The amino group (-NH₂) is a potent activating group in electrophilic aromatic substitution (SEAr), directing incoming electrophiles to the ortho and para positions relative to itself. byjus.comwikipedia.org In 4-(2-(methylsulfonyl)propan-2-yl)aniline, the para position is occupied by the 2-(methylsulfonyl)propan-2-yl group. Consequently, electrophilic substitution is expected to occur predominantly at the two equivalent ortho positions (C2 and C6). cdnsciencepub.comcdnsciencepub.com

Common SEAr reactions for anilines include halogenation, nitration, and sulfonation. byjus.comwikipedia.org However, the high reactivity of the amino group can lead to multiple substitutions and side reactions. byjus.com For instance, reaction with bromine water can result in di-substitution at the available ortho positions.

To moderate this high reactivity and achieve selective mono-substitution, the amino group is often temporarily protected via acylation. stackexchange.com Converting the amine to an acetamide, for example, reduces the activating effect of the nitrogen's lone pair by delocalizing it into the adjacent carbonyl group. stackexchange.com This strategy also prevents the formation of the anilinium ion in strongly acidic media (e.g., during nitration), which would otherwise deactivate the ring and direct substitution to the meta position. byjus.comstackexchange.com

| Reaction | Electrophile (Source) | Typical Product Structure |

|---|---|---|

| Bromination | Br₂ | Introduction of one or two bromine atoms at the ortho positions. |

| Nitration (with protected amine) | NO₂⁺ (from HNO₃/H₂SO₄) | Introduction of a nitro group (-NO₂) at an ortho position. |

| Sulfonation | SO₃ (from fuming H₂SO₄) | Introduction of a sulfonic acid group (-SO₃H) at an ortho position. |

Nucleophilic Acylation Reactions (e.g., Amide Formation)

The lone pair of electrons on the nitrogen atom of the aniline group confers nucleophilic character, allowing it to react with various acylating agents to form stable amide bonds. This reaction, a form of nucleophilic acyl substitution, is a cornerstone for the derivatization of this compound. derpharmachemica.comlibretexts.org

Common acylating agents include acid chlorides, acid anhydrides, and carboxylic acids, the last of which typically requires the use of a coupling agent (e.g., DCC, EDC, HATU) to activate the carboxyl group. fishersci.co.ukresearchgate.net The reaction with an acid chloride, for instance, proceeds readily, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. derpharmachemica.com These reactions are fundamental for introducing a wide array of functional groups and for the synthesis of biologically active molecules. sphinxsai.com

| Acylating Agent | Product Class | Example Product Name |

|---|---|---|

| Acetyl Chloride (CH₃COCl) | Acetamide | N-(4-(2-(methylsulfonyl)propan-2-yl)phenyl)acetamide |

| Benzoic Anhydride ((C₆H₅CO)₂O) | Benzamide | N-(4-(2-(methylsulfonyl)propan-2-yl)phenyl)benzamide |

| Propanoic Acid (CH₃CH₂COOH) + Coupling Agent | Propanamide | N-(4-(2-(methylsulfonyl)propan-2-yl)phenyl)propanamide |

Diazotization and Subsequent Coupling Reactions

As a primary aromatic amine, 4-(2-(methylsulfonyl)propan-2-yl)aniline can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C). icrc.ac.irchemicalnote.com The process converts the amino group into a diazonium salt, such as 4-(2-(methylsulfonyl)propan-2-yl)benzenediazonium chloride.

Aryldiazonium salts are versatile intermediates. libretexts.orgorganic-chemistry.org They are weak electrophiles and can react with electron-rich aromatic compounds (coupling agents), like phenols or anilines, in a process known as azo coupling. jove.comnumberanalytics.comwikipedia.org This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling agent, yielding highly colored azo compounds, which are widely used as dyes. wikipedia.orglibretexts.org The pH of the reaction is crucial; coupling with phenols is most effective under mildly alkaline conditions, while coupling with amines works best in slightly acidic solutions. numberanalytics.comlibretexts.org

| Coupling Agent | Reaction Condition | Azo Product Structure |

|---|---|---|

| Phenol (B47542) | Mildly alkaline (pH > 7.5) | Forms a hydroxy-substituted azobenzene (B91143) derivative. |

| Aniline | Mildly acidic (pH < 6) | Forms an amino-substituted azobenzene derivative (diazoamino compound may also form). |

| N,N-Dimethylaniline | Mildly acidic | Forms a dimethylamino-substituted azobenzene derivative. |

| 2-Naphthol | Mildly alkaline | Forms a derivative of 1-phenylazo-2-naphthol, a common azo dye structure. |

Alkylation and Reductive Amination

Direct N-alkylation of the aniline nitrogen with alkyl halides can be challenging to control, often resulting in mixtures of mono- and di-alkylated products, along with potential over-alkylation to form quaternary ammonium (B1175870) salts. psu.edu

A more effective and widely used method for preparing N-alkylated anilines is reductive amination. mdma.ch This one-pot procedure involves the reaction of the aniline with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the desired secondary or tertiary amine. organic-chemistry.orgresearchgate.net A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity. organic-chemistry.org This method avoids the issue of overalkylation and is compatible with a broad range of functional groups. thieme-connect.com For example, reacting 4-(2-(methylsulfonyl)propan-2-yl)aniline with acetone (B3395972) in the presence of a reducing agent would yield N-isopropyl-4-(2-(methylsulfonyl)propan-2-yl)aniline.

| Carbonyl Compound | Reducing Agent | N-Alkylated Product |

|---|---|---|

| Formaldehyde | NaBH(OAc)₃ | N,N-dimethyl-4-(2-(methylsulfonyl)propan-2-yl)aniline |

| Acetone | NaBH₃CN | N-isopropyl-4-(2-(methylsulfonyl)propan-2-yl)aniline |

| Cyclohexanone | NaBH(OAc)₃ | N-cyclohexyl-4-(2-(methylsulfonyl)propan-2-yl)aniline |

| Benzaldehyde | H₂/Pd-C | N-benzyl-4-(2-(methylsulfonyl)propan-2-yl)aniline |

Reactions at the Methylsulfonyl Moiety

The methylsulfonyl group (a sulfone) is characterized by a sulfur atom in its highest oxidation state (+6), double-bonded to two oxygen atoms and single-bonded to two carbon atoms. ontosight.ai This configuration makes the sulfone group exceptionally stable and generally unreactive. chem-station.com

Oxidation and Reduction of the Sulfur Center

Oxidation: The sulfur atom in the methylsulfonyl group is already at its maximum oxidation state. Therefore, it is inert to further oxidation under standard chemical conditions. acsgcipr.orgorganic-chemistry.org

Reduction: The reduction of aryl sulfones to the corresponding sulfides is a challenging transformation due to the high thermodynamic stability of the sulfonyl group. psu.eduthieme-connect.com The reaction requires powerful reducing agents and often harsh conditions. While many common hydride reagents are ineffective, reagents such as lithium aluminum hydride (LiAlH₄), particularly in combination with additives like titanium tetrachloride (TiCl₄), have been shown to reduce sulfones to sulfides. psu.edu Other methods involve catalytic systems, such as a cobalt catalyst with an alkylmagnesium reagent, or B(C₆F₅)₃ with a hydrosilane. thieme-connect.comresearchgate.netresearchgate.net Due to the forcing conditions required, the reduction of the sulfonyl group is not a common derivatization strategy unless a specific synthetic goal requires the removal or transformation of this highly stable moiety.

Reactions Involving the Propan-2-yl Linker

The propan-2-yl group serves as a non-aromatic, sterically bulky linker connecting the methylsulfonyl moiety to the aniline phenyl ring. The central carbon of this linker is a quaternary carbon, bonded to two methyl groups, the sulfone group, and the aryl ring. This structural feature significantly influences its reactivity. Direct reactions involving the C-S (carbon-sulfur) bond or the C-C bonds of the propan-2-yl linker are not commonly reported in standard synthetic transformations, as these bonds are generally stable.

The primary reactivity associated with this portion of the molecule often involves transformations of adjacent functional groups, where the linker's steric and electronic properties play a guiding role. For instance, the bulkiness of the 2-(methylsulfonyl)propan-2-yl group can direct reactions on the aniline ring to specific positions due to steric hindrance.

While direct cleavage or functionalization of the propan-2-yl linker itself is challenging and not extensively documented, related chemistries of aryl sulfones provide insight into potential, albeit strenuous, reactions. The 4-(methylsulfonyl)phenyl moiety is a common pharmacophore in cyclooxygenase-2 (COX-2) inhibitors. Research in this area indicates that the sulfone group is generally robust and does not typically participate in reactions under physiological conditions or during most synthetic manipulations. The stability of the tertiary carbon linkage to the aromatic ring is also high, requiring harsh conditions for cleavage, which would likely degrade other parts of the molecule.

Synthesis of Novel Analogs and Derivatives of the Compound

The synthesis of novel analogs and derivatives of 4-(2-(Methylsulfonyl)propan-2-yl)aniline primarily leverages the reactivity of the aniline functional group. The amino group (-NH2) is a versatile handle for a wide array of chemical modifications, allowing for the construction of diverse molecular architectures.

Derivatization via the Aniline Amino Group:

The nucleophilic character of the aniline nitrogen allows for numerous derivatization strategies. These include:

Acylation/Amidation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. This is a common strategy to introduce new functionalities.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Diazotization: Conversion of the amino group into a diazonium salt, which can then be substituted by a variety of nucleophiles (Sandmeyer reaction) to introduce groups like halides, cyano, or hydroxyl groups onto the aromatic ring.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

These reactions allow for the systematic modification of the compound's properties by attaching different substituents. For example, incorporating the 4-(methylsulfonyl)phenyl pharmacophore into known non-steroidal anti-inflammatory drugs (NSAIDs) has been explored to enhance selectivity for the COX-2 enzyme.

Synthesis of Heterocyclic Analogs:

The aniline moiety serves as a key precursor for the synthesis of various heterocyclic systems. By reacting 4-(2-(methylsulfonyl)propan-2-yl)aniline with appropriate bifunctional reagents, a range of fused and non-fused heterocycles can be constructed. For instance, indole (B1671886) derivatives, which are prevalent in biologically active compounds, can be synthesized from aniline precursors through methods like the Fischer indole synthesis.

A study focused on developing dual antimicrobial and anti-inflammatory agents synthesized a series of 2-(4-methylsulfonylphenyl) indole derivatives. The general synthetic approach involved reacting a substituted phenylhydrazine (B124118) with a ketone bearing the 4-methylsulfonylphenyl group. While this does not start from 4-(2-(methylsulfonyl)propan-2-yl)aniline itself, it illustrates a key strategy for building complex analogs containing the core moiety.

The table below summarizes representative derivatization reactions starting from a sulfone-containing aniline.

| Reaction Type | Reagents | Product Type |

| Acylation | Acyl Chloride (R-COCl) | N-Acyl Aniline |

| Sulfonylation | Sulfonyl Chloride (R-SO2Cl) | N-Sulfonyl Aniline |

| Fischer Indole Synthesis | Ketone, Acid Catalyst | Indole Derivative |

| Vilsmeier-Haack Reaction | POCl3, DMF | Formylated Derivative |

These synthetic pathways enable the generation of extensive libraries of novel compounds built upon the 4-(2-(methylsulfonyl)propan-2-yl)aniline scaffold for further investigation in drug discovery and materials science.

Applications of 4 2 Methylsulfonyl Propan 2 Yl Aniline As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The principal application of 4-(2-(methylsulfonyl)propan-2-yl)aniline is as a foundational precursor in multi-step organic syntheses. The aniline (B41778) functional group allows for a wide range of chemical transformations, including acylation, alkylation, diazotization, and transition metal-catalyzed cross-coupling reactions. These reactions enable the elaboration of the core structure into more complex molecular architectures.

A significant area of its application is in the synthesis of kinase inhibitors. The 4-(methylsulfonyl)aniline (B1202210) pharmacophore is a known structural element in molecules designed to target enzymes like cyclooxygenase-2 (COX-2). nih.govresearchgate.net While research has been conducted on simpler 4-(methylsulfonyl)aniline derivatives for creating anti-inflammatory agents nih.govresearchgate.netresearchgate.net, the specific 4-(2-(methylsulfonyl)propan-2-yl)aniline moiety is crucial in developing highly potent and selective inhibitors for other enzyme families.

Table 1: Examples of Complex Molecules Synthesized from Aniline Derivatives

| Precursor Class | Target Molecule Class | Therapeutic Area |

|---|---|---|

| Substituted Anilines | Kinase Inhibitors | Oncology, Inflammation |

| 4-(Methylsulfonyl)aniline derivatives | COX-2 Inhibitors | Anti-inflammatory |

One of the most notable examples is its use as a key intermediate in the synthesis of BMS-645737 . This compound is a potent inhibitor of vascular endothelial growth factor (VEGF) receptor-2 and fibroblast growth factor (FGF) receptor-1, both of which are critical targets in cancer therapy due to their role in angiogenesis. targetmol.commedkoo.com The synthesis of BMS-645737 and related compounds demonstrates the utility of 4-(2-(methylsulfonyl)propan-2-yl)aniline in constructing complex heterocyclic systems with significant pharmacological activity. medkoo.comncats.io The bulky tertiary alkyl sulfone group is often incorporated to improve pharmacokinetic properties and target engagement.

Scaffold for Supramolecular Chemistry and Host-Guest Systems

While direct applications of 4-(2-(methylsulfonyl)propan-2-yl)aniline as a primary scaffold in supramolecular or host-guest chemistry are not extensively documented, its structural features suggest potential in this field. The aniline nitrogen can act as a hydrogen bond donor, while the sulfonyl oxygens can act as hydrogen bond acceptors. This dual functionality allows for participation in self-assembly processes to form ordered supramolecular structures.

The rigid aromatic ring combined with the bulky, non-planar substituent could be exploited to create specific cavities or binding pockets in larger host molecules. The synthesis of macrocycles or cages incorporating this aniline derivative could lead to new host systems with unique recognition properties for specific guest molecules.

Ligand Precursor in Coordination Chemistry

Aniline and its derivatives are widely used as precursors for ligands in coordination chemistry. impactfactor.orgasrjetsjournal.orgjmchemsci.com The nitrogen atom of the amino group possesses a lone pair of electrons that can coordinate to a metal center. The reactivity of the aniline group allows for its modification into more complex multidentate ligands, such as Schiff bases or N-heterocyclic carbenes.

In the context of 4-(2-(methylsulfonyl)propan-2-yl)aniline, the amino group can be functionalized to create ligands with specific steric and electronic properties. The bulky methylsulfonylpropyl group would exert significant steric influence on the resulting metal complex, potentially controlling the coordination number, geometry, and reactivity of the metal center. This steric hindrance could be advantageous in catalysis, for example, by creating a specific chiral environment or by preventing catalyst deactivation pathways.

Table 2: Potential Coordination Chemistry Applications

| Ligand Type Derived from Aniline | Metal Ion Examples | Potential Application |

|---|---|---|

| Schiff Base Ligands | Cu(II), Ni(II), Co(II) | Catalysis, Biological Mimics |

| N-Heterocyclic Carbene Precursors | Pd(II), Ru(II), Ag(I) | Cross-Coupling Catalysis |

Monomer in Polymer Science

The polymerization of aniline is a well-established method for producing polyaniline (PANI), one of the most studied conducting polymers due to its good environmental stability and tunable conductivity. rroij.com Copolymerization of aniline with substituted anilines is a common strategy to improve the processability and solubility of the resulting polymers. rroij.com

4-(2-(Methylsulfonyl)propan-2-yl)aniline can theoretically serve as a monomer or co-monomer in oxidative polymerization reactions to synthesize novel substituted polyanilines.

Key Considerations for Polymerization:

Steric Hindrance: The large 2-(methylsulfonyl)propan-2-yl group at the para-position would likely influence the polymerization process and the final polymer structure. It could potentially slow down the rate of polymerization and lead to polymers with lower molecular weights compared to unsubstituted aniline.

Solubility: The presence of the bulky, polar sulfone group might enhance the solubility of the resulting polymer in common organic solvents, which is a significant advantage over the often-intractable parent PANI. rroij.com

Properties: The incorporation of this monomer would alter the electronic and morphological properties of the polymer, affecting its conductivity, optical properties, and chain packing.

While this specific monomer is not widely reported in polymer science literature, the synthesis of copolymers using various substituted anilines is a well-explored field, suggesting the feasibility of this application. rroij.comrsc.org

Structural Motif in the Development of Advanced Chemical Probes

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins. mq.edu.au The development of potent and selective kinase inhibitors has paved the way for their use as structural motifs for creating advanced chemical probes. escholarship.org

Given that 4-(2-(methylsulfonyl)propan-2-yl)aniline is a core fragment of potent kinase inhibitors like BMS-645737 targetmol.commedkoo.com, it serves as an excellent starting point for designing chemical probes to study VEGFR, FGFR, and related kinases. By attaching a reporter tag (e.g., a fluorophore, biotin (B1667282) for affinity purification, or a photo-crosslinking group) to a molecule containing this aniline-derived core, researchers can create powerful tools for:

Target Engagement Studies: Confirming that a drug binds to its intended target in a cellular environment.

Proteome-wide Selectivity Profiling: Identifying all the proteins that a drug or inhibitor binds to, revealing potential off-targets.

Visualization of Target Proteins: Using fluorescently tagged probes to visualize the subcellular localization of a target protein.

The aniline nitrogen provides a convenient chemical handle for appending these reporter tags without significantly disrupting the core binding motif responsible for interacting with the target protein.

Intermolecular Interactions and Self Assembly of the Compound

Hydrogen Bonding Networks

Hydrogen bonding plays a pivotal role in the molecular recognition and self-assembly of 4-(2-(methylsulfonyl)propan-2-yl)aniline. The primary amine group serves as a hydrogen bond donor, with its two N-H bonds capable of interacting with suitable acceptor atoms. The methylsulfonyl group, with its two oxygen atoms, acts as a strong hydrogen bond acceptor.

Table 1: Potential Hydrogen Bond Parameters in Solid 4-(2-(Methylsulfonyl)propan-2-yl)aniline (Illustrative)

| Donor | Acceptor | Distance (Å) (Illustrative) | Angle (°) (Illustrative) |

| N-H | O=S | 2.0 - 2.5 | 150 - 170 |

| N-H | N | 2.2 - 2.8 | 140 - 160 |

π-π Stacking Interactions

The presence of the phenyl ring in 4-(2-(methylsulfonyl)propan-2-yl)aniline introduces the possibility of π-π stacking interactions. These interactions arise from the attractive, non-covalent forces between aromatic rings. In the solid state, phenyl rings of adjacent molecules can arrange in either a face-to-face or an offset (parallel-displaced) fashion.

Dipole-Dipole and Ion-Dipole Interactions

The 4-(2-(methylsulfonyl)propan-2-yl)aniline molecule possesses a significant dipole moment due to the presence of the highly polar sulfonyl group and the amino group. The sulfur-oxygen bonds are strongly polarized, creating a partial negative charge on the oxygen atoms and a partial positive charge on the sulfur atom. Similarly, the nitrogen atom of the amine group is more electronegative than the attached hydrogen and carbon atoms.

Van der Waals Forces and Dispersion Interactions

Van der Waals forces, which encompass London dispersion forces, are ubiquitous and contribute significantly to the cohesive energy of the crystal. libretexts.org These forces arise from temporary fluctuations in electron density, creating transient dipoles that induce complementary dipoles in neighboring molecules.

The large surface area of the 4-(2-(methylsulfonyl)propan-2-yl)aniline molecule, including the alkyl groups of the propan-2-yl moiety and the phenyl ring, provides ample opportunity for these interactions. Although individually weak, the cumulative effect of these dispersion forces is substantial and plays a crucial role in the close packing of molecules in the solid state. The study of van der Waals clusters in the gas phase provides insights into the nature of these forces. colostate.edu

Design of Co-crystals and Solid-State Assemblies Based on Non-covalent Interactions

The understanding of the intermolecular interactions in 4-(2-(methylsulfonyl)propan-2-yl)aniline provides a foundation for the rational design of co-crystals. Co-crystals are multi-component crystals held together by non-covalent interactions, often hydrogen bonds. nih.gov By selecting appropriate co-formers—molecules with complementary functional groups—it is possible to create novel crystalline materials with tailored physical properties.

For 4-(2-(methylsulfonyl)propan-2-yl)aniline, potential co-formers could include carboxylic acids, amides, or other molecules capable of forming strong hydrogen bonds with the amine or sulfonyl groups. The formation of co-crystals can be achieved through various methods, including solvent evaporation, grinding, and slurry techniques. sysrevpharm.orgtbzmed.ac.ir The design of drug-drug co-crystals is also an area of interest. nih.gov Computational modeling can be a valuable tool in predicting favorable co-crystal formations.

Table 2: Illustrative Co-former Selection for 4-(2-(Methylsulfonyl)propan-2-yl)aniline

| Co-former Functional Group | Potential Interaction with Target Molecule |

| Carboxylic Acid (-COOH) | Strong O-H···O=S and N-H···O=C hydrogen bonds |

| Amide (-CONH2) | N-H···O=S and N-H···O=C hydrogen bonds |

| Pyridine (B92270) | N-H···N hydrogen bond |

| Phenol (B47542) (-OH) | O-H···N and N-H···O hydrogen bonds |

Advanced Analytical Method Development for Research on the Compound

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a cornerstone of analytical chemistry, offering powerful separation capabilities essential for the analysis of pharmaceutical compounds and intermediates. For a substituted aniline (B41778) like 4-(2-(Methylsulfonyl)propan-2-yl)aniline, both liquid and gas chromatography techniques are invaluable for qualitative and quantitative assessment.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is particularly suitable for analyzing aniline derivatives. rsc.org The development of a robust HPLC method involves optimizing several parameters to achieve adequate separation of the main compound from any impurities or starting materials. rjptonline.orgresearchgate.net

A typical method would be developed and validated according to International Conference on Harmonization (ICH) guidelines. researchgate.netnih.gov Key parameters for a hypothetical HPLC method for 4-(2-(Methylsulfonyl)propan-2-yl)aniline are outlined below. Separation is generally achieved on a C18 or C8 column, which provides good retention and selectivity for moderately polar compounds. researchgate.netwu.ac.th The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. rsc.orgrjptonline.org Adjusting the pH of the buffer can be critical for achieving optimal separation, especially for ionizable compounds like anilines. researchgate.net Detection is commonly performed using a photodiode array (PDA) or UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance. rsc.orgrjptonline.org

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.0) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 240 - 270 nm (using PDA Detector) |

| Injection Volume | 10 µL |

This method can be used to monitor the progress of a chemical reaction by analyzing aliquots of the reaction mixture over time, observing the consumption of reactants and the formation of the product and any byproducts. For purity assessment, the area percentage of the main peak in the chromatogram relative to the total area of all peaks provides a quantitative measure.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. mdpi.com While 4-(2-(Methylsulfonyl)propan-2-yl)aniline itself may have limited volatility, GC-MS analysis can be performed following a derivatization step to increase its volatility and thermal stability. oup.comnih.govnih.gov Acetylation or silylation of the primary amine group are common derivatization strategies for anilines.

The GC separates the derivatized compound from other volatile components in the sample mixture based on their boiling points and interactions with the stationary phase of the GC column. epa.gov The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a "molecular fingerprint" for identification. mdpi.com The quantitative ion for aniline itself is often m/z 93. mdpi.com For derivatized aniline, a positive identification can be made by observing characteristic molecular ions. nih.gov

GC-MS is particularly useful for identifying trace-level impurities and for confirming the structure of the target compound. The selected ion monitoring (SIM) mode can be employed for enhanced sensitivity in quantifying known impurities. ajrconline.org

Table 2: Representative GC-MS Method Parameters

| Parameter | Condition |

|---|---|

| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injection Mode | Splitless |

| Temperature Program | Initial 50°C, ramp to 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-500 amu |

Quantitative Analysis Techniques

Quantitative analysis is crucial for determining the exact amount or concentration of 4-(2-(Methylsulfonyl)propan-2-yl)aniline in a sample. Both HPLC and GC-MS methods, once validated, can be used for accurate quantification. quora.com The process typically involves creating a calibration curve by analyzing a series of standard solutions of the pure compound at known concentrations. oup.com

Method validation ensures the reliability of the quantitative data. wu.ac.th Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govajrconline.org

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. nih.gov

Accuracy is determined by recovery studies, where a known amount of the pure compound is added to a sample matrix, and the percentage of the compound recovered by the analysis is calculated. nih.gov

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. nih.gov

Table 3: Typical Quantitative Performance Data

| Parameter | Typical Value/Range |

|---|---|

| Linearity Range | 0.5 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (Recovery) | 98 - 102% |

| Precision (RSD) | < 2% |

| Limit of Quantification (LOQ) | ~0.1 µg/mL |

Sample Preparation Strategies for Complex Reaction Mixtures

Effective sample preparation is a critical step that precedes instrumental analysis, especially for complex matrices like crude reaction mixtures. scispace.com The goal is to isolate the analyte of interest from interfering substances such as unreacted starting materials, reagents, catalysts, and byproducts, which could otherwise compromise the analytical results.

Liquid-Liquid Extraction (LLE) is a common technique based on the differential solubility of the analyte in two immiscible liquid phases. For an aniline derivative, LLE can be used to separate it from a reaction mixture. By adjusting the pH of the aqueous phase, the basic aniline compound can be protonated and extracted into the aqueous layer, leaving non-basic impurities in the organic layer. Subsequent neutralization of the aqueous layer and re-extraction with an organic solvent can isolate the purified aniline. stackexchange.com

Solid-Phase Extraction (SPE) is another powerful and widely used sample preparation technique that offers advantages over LLE, including higher recovery, reduced solvent consumption, and potential for automation. scispace.com In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of a suitable solvent. scispace.com For a compound like 4-(2-(Methylsulfonyl)propan-2-yl)aniline, a reversed-phase (e.g., C18) or a cation-exchange SPE cartridge could be employed.

Table 4: Summary of Sample Preparation Techniques

| Technique | Principle | Application for Reaction Mixtures |

|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids based on solubility and pH. | Separation of the basic aniline product from non-basic impurities and reagents. |

| Solid-Phase Extraction (SPE) | Partitioning between a solid adsorbent and a liquid sample. | Clean-up and concentration of the analyte from the crude reaction mixture prior to HPLC or GC-MS analysis. |

| Filtration | Removal of solid particles (e.g., catalysts, precipitates). | A simple first step to remove heterogeneous materials before further extraction or direct injection. |

Future Directions and Emerging Research Avenues for 4 2 Methylsulfonyl Propan 2 Yl Aniline

Exploration of Uncharted Reactivity Pathways

The reactivity of 4-(2-(Methylsulfonyl)propan-2-yl)aniline is largely unexplored, offering a fertile ground for discovering novel chemical transformations. The interplay between the electron-donating aniline (B41778) group and the electron-withdrawing, sterically bulky methylsulfonylpropyl group can be expected to lead to unique reactivity patterns.

Future research could focus on:

C-H Functionalization: The direct functionalization of the aromatic C-H bonds of the aniline ring is a powerful tool for molecular diversification. researchgate.netorganic-chemistry.org Given the steric hindrance imposed by the 2-(methylsulfonyl)propan-2-yl group, regioselective C-H activation at the ortho and meta positions could be investigated using various transition metal catalysts, such as palladium and rhodium. acs.orgnih.gov The directing ability of the amine group, potentially in a protected form, could be leveraged to achieve high selectivity. nih.gov

Photoredox and Electrochemical Catalysis: These modern synthetic methodologies offer mild conditions for a wide range of transformations. acs.orgbeilstein-journals.org Investigating the behavior of 4-(2-(methylsulfonyl)propan-2-yl)aniline under photoredox or electrochemical conditions could unveil novel reaction pathways, such as radical-mediated additions or couplings, that are not accessible through traditional thermal methods. acs.orgrsc.org The bulky sulfonyl group might influence the stability and reactivity of radical intermediates, leading to unexpected outcomes.

Reactions Targeting the Sulfonyl Group: While the sulfonyl group is generally robust, its reactivity under specific conditions could be explored. For instance, reductive desulfonylation or transformations involving the activation of the C-S bond could be investigated, potentially leading to novel scaffolds. researchgate.net

| Potential Reactivity Pathway | Key Research Focus | Potential Outcome |

| C-H Functionalization | Regioselective activation of aromatic C-H bonds. | Novel substituted aniline derivatives. |

| Photoredox Catalysis | Radical-mediated transformations under mild conditions. | Access to complex molecules not available through thermal methods. |

| Electrochemical Synthesis | Controlled oxidation or reduction of the molecule. | Selective functionalization of the aniline or sulfonyl moiety. |

| Sulfonyl Group Manipulation | Reductive desulfonylation or C-S bond activation. | Generation of new molecular skeletons. |

Development of Highly Efficient and Sustainable Synthetic Strategies